2-(Pyrrolidin-1-yl)pyrimidine

Übersicht

Beschreibung

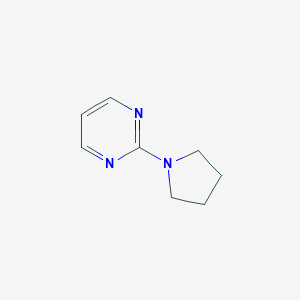

2-(Pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the second position. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine. This method typically requires the use of an organometallic catalyst and specific reaction conditions to facilitate the substitution reaction . Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of this compound in a single step through intramolecular cyclization reactions .

Industrial Production Methods: Industrial production of this compound often relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by purification and isolation of the desired product. The use of scalable reaction conditions and efficient purification techniques is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2-(Pyrrolidin-1-yl)pyrimidine and its derivatives have been extensively studied for their pharmacological properties. Key applications include:

- Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth in various cancer models .

- Cholinesterase Inhibition : Certain derivatives of this compound have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential use in treating Alzheimer's disease. A notable compound was identified with an IC50 value of 5.5 μM against AChE, indicating strong activity .

- Anti-inflammatory Effects : Pyrimidine derivatives exhibit anti-inflammatory properties, with studies showing that they can suppress the activity of COX enzymes, which are involved in inflammation pathways. The structure–activity relationship (SAR) studies have revealed that modifications to the pyrimidine core can enhance anti-inflammatory efficacy .

Biological Studies

The compound serves as a versatile probe in various biochemical assays:

- Enzyme Interaction Studies : It has been used to explore interactions with enzymes such as inducible nitric oxide synthase and tumor necrosis factor-alpha, contributing to the understanding of inflammatory responses .

- Antimicrobial Activity : Pyrimidine derivatives have shown effectiveness against various pathogens, including strains resistant to conventional antibiotics. For example, related compounds exhibit minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli.

Industrial Applications

In addition to its medicinal uses, this compound is valuable in materials science:

- Organic Semiconductors : The compound is being explored for its potential in developing organic semiconductors due to its electronic properties.

- Agrochemicals : Its derivatives are utilized in the synthesis of agrochemicals, enhancing crop protection strategies against pests and diseases.

Case Studies and Research Findings

Recent studies highlight the potential of this compound as a lead compound for drug development:

- Cancer Therapeutics : A study demonstrated that specific derivatives inhibited cancer cell proliferation by modulating kinase activity linked to tumor growth .

- Neurodegenerative Diseases : Research showed that certain derivatives act as dual inhibitors for cholinesterase and amyloid-beta aggregation, targeting multiple pathways involved in Alzheimer’s disease .

- Anti-inflammatory Agents : Investigations into SAR have led to the development of novel pyrimidines with enhanced anti-inflammatory activities while minimizing toxicity compared to existing drugs like celecoxib .

Wirkmechanismus

The mechanism of action of 2-(Pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the vanilloid receptor and a modulator of the insulin-like growth factor receptor . These interactions can lead to the inhibition of enzyme activity and modulation of receptor signaling pathways, resulting in various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-(Pyrrolidin-1-yl)pyridine

- 2-(Pyrrolidin-1-yl)pyrazine

- 2-(Pyrrolidin-1-yl)thiazole

Comparison: Compared to similar compounds, 2-(Pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine rings.

Biologische Aktivität

2-(Pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyrrolidine moiety. This structural configuration is essential for its biological activity, influencing interactions with various biological targets.

Biological Activities

The biological activity of this compound and its derivatives has been investigated across several domains:

1. Anticancer Activity

- Mechanism : Studies indicate that compounds containing the pyrimidine core exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against breast (MCF-7), lung (A549), and colon (Colo-205) cancer cells .

- Case Study : A series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives demonstrated potent growth inhibition against 60 human tumor cell lines, suggesting a promising anticancer profile .

2. Anti-inflammatory Properties

- Mechanism : Research has highlighted that some pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. For example, specific compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Case Study : In vivo studies using carrageenan-induced paw edema models showed that certain pyrimidine derivatives exhibited anti-inflammatory effects similar to indomethacin, with effective doses (ED50) reported .

3. Antimicrobial Activity

- Mechanism : The antimicrobial efficacy of this compound has been assessed against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.

- Case Study : Compounds synthesized from this scaffold displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective growth inhibition at higher concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key observations include:

| Compound | Modification | Biological Activity |

|---|---|---|

| 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine | Bromine substitution at position 4 | Enhanced anticancer activity |

| 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | Bromine substitution at position 5 | Similar reactivity but distinct selectivity profiles |

| 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine | Chlorine instead of bromine | Different electronic properties affecting reactivity |

These variations suggest that substituents on the pyrimidine ring can modulate pharmacological effects, emphasizing the importance of SAR studies in drug development.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : Many derivatives function as enzyme inhibitors, particularly targeting COX enzymes in inflammation and various kinases in cancer pathways.

- Interaction with Cellular Targets : The compound's ability to penetrate cellular membranes allows it to interact with intracellular targets, leading to altered signaling pathways associated with cell proliferation and apoptosis.

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXCZMYBFGWKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic route described in the research paper for 2-(pyrrolidin-1-yl)pyrimidines?

A1: The research paper [] outlines a novel synthetic approach to produce 2-(pyrrolidin-1-yl)pyrimidines. This method employs N-(4,4-diethoxybutyl)pyrimidin-2-amine reacting with various (hetero)aromatic C-nucleophiles. This approach is significant because it offers a new route to synthesize these compounds, which may be advantageous for several reasons. While the paper does not delve into specific advantages, exploring novel synthetic routes for important chemical scaffolds like 2-(pyrrolidin-1-yl)pyrimidines can potentially lead to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.